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Compound of Interest

Compound Name: 3-Bromo-4-methylquinoline

Cat. No.: B1631785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Bromo-4-methylquinoline is a halogenated heterocyclic compound of significant interest in

medicinal chemistry and synthetic organic chemistry. As a derivative of the quinoline scaffold, a

"privileged structure" in drug discovery, it serves as a versatile intermediate for the synthesis of

complex molecular architectures. The strategic placement of a bromine atom at the 3-position

and a methyl group at the 4-position offers unique reactivity and steric properties, making it a

valuable building block for developing novel therapeutic agents and functional materials. This

guide provides a comprehensive overview of its chemical properties, plausible synthetic routes,

analytical characterization, and key applications, with a focus on its utility in the field of drug

development.

Introduction: The Quinoline Scaffold and the Role of
Bromination
The quinoline ring system is a foundational motif in medicinal chemistry, forming the core of

numerous approved drugs, including antimalarials (e.g., chloroquine), antibacterials, and

kinase inhibitors. Its prevalence stems from its ability to interact with a wide range of biological

targets. The functionalization of the quinoline scaffold is a key strategy for modulating

pharmacological activity, selectivity, and pharmacokinetic properties.
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3-Bromo-4-methylquinoline emerges as a particularly valuable building block. The bromine

atom at the 3-position acts as a versatile synthetic handle, enabling a variety of cross-coupling

reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce diverse

substituents.[1] This capacity for diversification is critical in generating chemical libraries for

high-throughput screening and structure-activity relationship (SAR) studies. The adjacent

methyl group at the 4-position influences the molecule's electronic and steric profile, which can

be leveraged to fine-tune binding interactions with target proteins.

Physicochemical and Structural Properties
A precise understanding of a compound's properties is the bedrock of its application in

research. The key identifiers and physical characteristics of 3-Bromo-4-methylquinoline are

summarized below.

Property Value Source(s)

Molecular Formula C₁₀H₈BrN [2]

Molecular Weight 222.08 g/mol [2]

CAS Number 59280-69-2 [2]

Canonical SMILES
CC1=C(C=N

C2=CC=CC=C21)Br

Appearance
(Predicted) Off-white to yellow

solid

Storage
Sealed in dry, Room

Temperature
[2]

Synthesis and Manufacturing Pathways
While a definitive, published synthesis protocol for 3-Bromo-4-methylquinoline is not widely

available, its structure suggests several plausible and logical synthetic strategies based on

established quinoline chemistry. A highly effective approach would be the construction of the

quinoline ring from a pre-brominated aniline precursor, such as through the Doebner-von Miller

reaction.
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Proposed Synthesis via Doebner-von Miller Reaction
This classic method involves the reaction of an aniline with α,β-unsaturated carbonyl

compounds. A plausible pathway for 3-Bromo-4-methylquinoline would start from 3-Bromo-4-

methylaniline.[3]

Causality of Experimental Choices:

Starting Material: 3-Bromo-4-methylaniline is selected because it already contains the

required substitution pattern on the benzene ring, ensuring the final product's regiochemistry.

[3]

Reagent: Crotonaldehyde (but-2-enal) is the logical α,β-unsaturated aldehyde to provide the

necessary atoms to form the pyridine ring, including the C2 and C3 carbons and the C4-

methyl group.

Acid Catalyst & Oxidant: The reaction is typically conducted in the presence of a strong acid

like hydrochloric acid and an oxidizing agent (often the anilinium hydrochloride itself or an

added oxidant like arsenic pentoxide or nitrobenzene) to facilitate cyclization and subsequent

aromatization.
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Caption: Proposed Doebner-von Miller synthesis pathway for 3-Bromo-4-methylquinoline.

Experimental Protocol (Representative)
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-

Bromo-4-methylaniline (1.0 eq), hydrochloric acid, and a suitable solvent (e.g.,

ethanol/water).

Reagent Addition: Slowly add crotonaldehyde (approx. 2.0-3.0 eq) to the stirred mixture.

Heating and Reflux: Add an oxidizing agent (e.g., arsenic acid or nitrobenzene) and heat the

mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer

Chromatography (TLC).

Work-up: After cooling, the reaction mixture is made alkaline with a base (e.g., NaOH

solution) to neutralize the acid and precipitate the crude product.

Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or

ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The final purification is achieved by

column chromatography on silica gel.

Spectroscopic and Analytical Characterization
To ensure the identity, structure, and purity of synthesized 3-Bromo-4-methylquinoline, a

suite of analytical techniques must be employed. Each method provides a piece of the

structural puzzle, and together they form a self-validating system of characterization.
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Spectroscopic Analysis
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Caption: Standard workflow for the characterization of 3-Bromo-4-methylquinoline.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique is crucial for confirming the

arrangement of protons. The spectrum is expected to show distinct signals for the aromatic

protons on both the benzene and pyridine rings, as well as a characteristic singlet for the

methyl group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the

carbon skeleton. Ten distinct signals are expected, corresponding to the ten carbon atoms in

the molecule. The chemical shifts will indicate the electronic environment of each carbon.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the

compound. For 3-Bromo-4-methylquinoline, the mass spectrum will show a characteristic
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isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion

peaks (M⁺) around m/z 221 and 223.

IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups. The spectrum

would show characteristic absorption bands for aromatic C-H stretching, C=C and C=N

stretching within the quinoline ring system.

Applications in Research and Drug Development
The primary value of 3-Bromo-4-methylquinoline lies in its role as a versatile intermediate for

creating diverse molecular libraries. The carbon-bromine bond is a prime site for metal-

catalyzed cross-coupling reactions.
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Caption: Role of 3-Bromo-4-methylquinoline as a scaffold in diversity-oriented synthesis.

Kinase Inhibitor Development: Many potent kinase inhibitors feature a substituted quinoline

core. By using 3-Bromo-4-methylquinoline, medicinal chemists can systematically

introduce various aryl, heteroaryl, and alkyl groups at the 3-position via Suzuki coupling to

probe the binding pockets of kinases, which are often dysregulated in diseases like cancer.
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Scaffold for Privileged Structures: The compound allows for the elaboration of the quinoline

core to build more complex heterocyclic systems. The reactivity of the bromine atom can be

used to forge new rings or attach complex side chains essential for biological activity.

Materials Science: Substituted quinolines have applications as ligands in coordination

chemistry and as components of organic light-emitting diodes (OLEDs). The synthetic

accessibility provided by 3-Bromo-4-methylquinoline makes it a useful starting point for

novel functional materials.

Safety and Handling
While specific toxicity data for 3-Bromo-4-methylquinoline is not extensively documented, it

should be handled with the standard precautions for halogenated aromatic compounds.

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles,

and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Disclaimer: Users must consult the Safety Data Sheet (SDS) provided by the supplier for

complete and detailed safety information before handling this chemical.

Conclusion
3-Bromo-4-methylquinoline is more than just a chemical compound; it is an enabling tool for

innovation in the molecular sciences. Its defined molecular formula of C₁₀H₈BrN and molecular

weight of 222.08 g/mol belie its significant potential.[2] By providing a reliable and reactive

scaffold, it empowers researchers and drug development professionals to explore vast

chemical space efficiently. The logical synthetic routes and well-established characterization

methods underscore its utility as a foundational building block for the next generation of

pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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